N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
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Overview
Description
N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the ethoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with 4-ethoxyphenol under basic conditions.
Construction of the spirocyclic structure: This is typically done through a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.
Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
- N-[[2-(4-ethoxyphenoxy)pyridin-3-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
Uniqueness
N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-28-18-3-5-19(6-4-18)29-20-15-17(7-11-23-20)16-24-21(26)25-12-8-22(25)9-13-27-14-10-22/h3-7,11,15H,2,8-10,12-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXHTZZUOIAYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CNC(=O)N3CCC34CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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